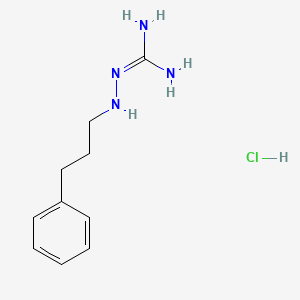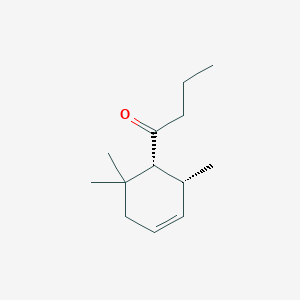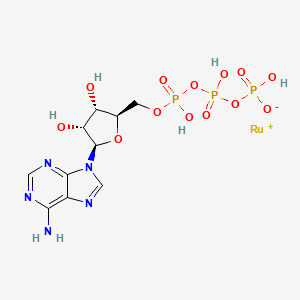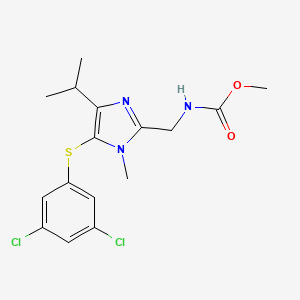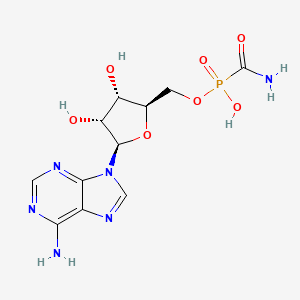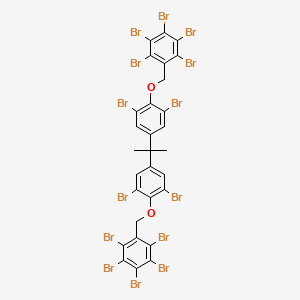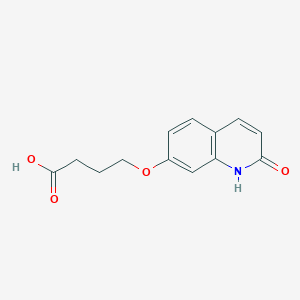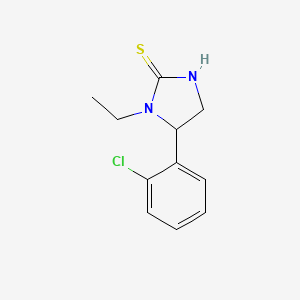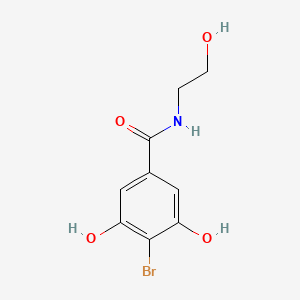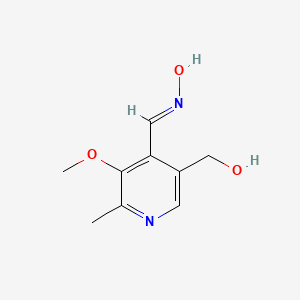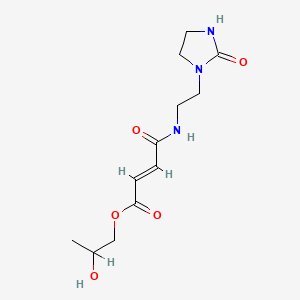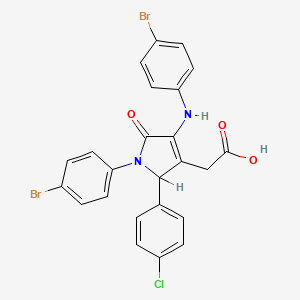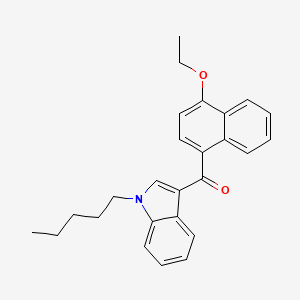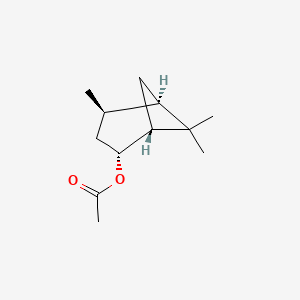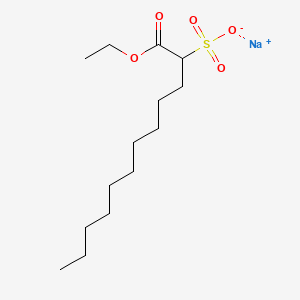
Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt is a chemical compound with a molecular formula of C14H27NaO5S. It is an ester derivative of dodecanoic acid, also known as lauric acid, which is a saturated fatty acid. This compound is commonly used in various industrial applications due to its surfactant properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt typically involves the esterification of dodecanoic acid with ethanol in the presence of a sulfonating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:
Dodecanoic acid+Ethanol+Sulfonating agent→Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in continuous processes using closed systems. Automated packing machines with local exhaust ventilation are used to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield dodecanoic acid and ethanol.
Oxidation: The compound can be oxidized to produce sulfonic acid derivatives.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: Dodecanoic acid and ethanol.
Oxidation: Sulfonic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dodecanoic acid, 2-sulfo-, 1-ethyl ester, sodium salt has a wide range of applications in scientific research:
- Medicine
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and lipid interactions.
Propiedades
Número CAS |
6148-95-4 |
|---|---|
Fórmula molecular |
C14H27NaO5S |
Peso molecular |
330.42 g/mol |
Nombre IUPAC |
sodium;1-ethoxy-1-oxododecane-2-sulfonate |
InChI |
InChI=1S/C14H28O5S.Na/c1-3-5-6-7-8-9-10-11-12-13(20(16,17)18)14(15)19-4-2;/h13H,3-12H2,1-2H3,(H,16,17,18);/q;+1/p-1 |
Clave InChI |
KUKNCJPXHYWOSX-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCC(C(=O)OCC)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


